4-[4-(8-Chloro-5,6-Dihydrobenzo[b][1]Benzothiepin-6-ylPiperazin-1-Yl]-1-(4-Fluorophenyl)Butan-1-One Dihydrochloride
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Overview
Description
4-[4-(8-Chloro-5,6-DihydrobenzobBenzothiepin-6-ylPiperazin-1-Yl]-1-(4-Fluorophenyl)Butan-1-One Dihydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique chemical structure, which includes a benzothiepin ring, a piperazine moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(8-Chloro-5,6-DihydrobenzobBenzothiepin-6-ylPiperazin-1-Yl]-1-(4-Fluorophenyl)Butan-1-One Dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiepin Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiepin ring.
Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions.
Attachment of the Fluorophenyl Group: This step involves the coupling of the fluorophenyl group to the intermediate compound.
Final Assembly and Purification: The final compound is assembled through a series of reactions, followed by purification to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
4-[4-(8-Chloro-5,6-DihydrobenzobBenzothiepin-6-ylPiperazin-1-Yl]-1-(4-Fluorophenyl)Butan-1-One Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
4-[4-(8-Chloro-5,6-DihydrobenzobBenzothiepin-6-ylPiperazin-1-Yl]-1-(4-Fluorophenyl)Butan-1-One Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(8-Chloro-5,6-DihydrobenzobBenzothiepin-6-ylPiperazin-1-Yl]-1-(4-Fluorophenyl)Butan-1-One Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(8-Chloro-5,6-DihydrobenzobBenzothiepin-6-yl)-1-(4-Fluorophenyl)Butan-1-One
- 4-(8-Chloro-5,6-DihydrobenzobBenzothiepin-6-yl)-1-(4-Fluorophenyl)Butan-1-One Hydrochloride
Uniqueness
4-[4-(8-Chloro-5,6-DihydrobenzobBenzothiepin-6-ylPiperazin-1-Yl]-1-(4-Fluorophenyl)Butan-1-One Dihydrochloride is unique due to its specific combination of structural features, which contribute to its distinct chemical reactivity and potential applications. The presence of the piperazine moiety, in particular, differentiates it from other similar compounds and may enhance its biological activity and therapeutic potential.
Properties
Molecular Formula |
C28H30Cl3FN2OS |
---|---|
Molecular Weight |
568.0 g/mol |
IUPAC Name |
4-[4-(3-chloro-1,2-dihydrobenzo[b][1]benzothiepin-1-yl)piperazin-1-yl]-1-(4-fluorophenyl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C28H28ClFN2OS.2ClH/c29-23-18-22-8-7-21-4-1-2-6-27(21)34-28(22)25(19-23)32-16-14-31(15-17-32)13-3-5-26(33)20-9-11-24(30)12-10-20;;/h1-2,4,6-12,18,25H,3,5,13-17,19H2;2*1H |
InChI Key |
SMYDQJQHETZYCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3CC(=CC4=C3SC5=CC=CC=C5C=C4)Cl.Cl.Cl |
Origin of Product |
United States |
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